1-Methylpyrrolidine-3-carbonitrile
Description
Significance of the Pyrrolidine-3-carbonitrile (B51249) Scaffold in Organic Chemistry
The pyrrolidine (B122466) scaffold is a key structural motif in a vast array of biologically active compounds. rsc.org Its three-dimensional structure allows for diverse stereochemical arrangements, which is crucial for molecular recognition and biological activity. rsc.org The introduction of a carbonitrile (cyano) group at the 3-position of the pyrrolidine ring adds a layer of chemical versatility. The nitrile group is a valuable functional handle that can be transformed into various other functionalities, such as amines, carboxylic acids, and ketones, making pyrrolidine-3-carbonitrile derivatives important intermediates in the synthesis of complex molecules. chemistrysteps.com
Overview of Academic Research Trajectories for 1-Methylpyrrolidine-3-carbonitrile
Academic research involving this compound and its analogs primarily revolves around its utility as a synthetic intermediate. Studies often focus on the development of novel synthetic methodologies for the construction of the pyrrolidine ring and the subsequent functionalization of the nitrile group. While specific research exclusively dedicated to this compound is not extensively documented in publicly available literature, the broader interest in N-methylated pyrrolidine derivatives and functionalized pyrrolidines suggests its potential application in the synthesis of novel chemical entities for various research purposes. sigmaaldrich.comlibretexts.org
Synthesis and Characterization
The synthesis of this compound is not widely detailed in readily available scientific literature. However, based on general principles of organic synthesis, a plausible and common method would involve the N-alkylation of a pyrrolidine-3-carbonitrile precursor.
A likely synthetic route involves the reaction of pyrrolidine-3-carbonitrile with a methylating agent, such as methyl iodide, in the presence of a suitable base to neutralize the hydrogen iodide byproduct.
Physical and Chemical Properties of this compound
Detailed experimental data for the physical properties of this compound are not extensively reported in academic journals. However, information can be collated from chemical supplier databases.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| CAS Number | 10603-50-6 |
This data is compiled from chemical supplier information. myskinrecipes.comamadischem.com
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group (a singlet), and multiplets for the methylene (B1212753) and methine protons of the pyrrolidine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the N-methyl carbon, the four carbons of the pyrrolidine ring, and the carbon of the nitrile group. The nitrile carbon would appear in the characteristic downfield region for cyano groups.
Infrared (IR) Spectroscopy: A key feature in the IR spectrum would be a sharp absorption band in the region of 2210-2260 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Other bands corresponding to C-H and C-N stretching and bending vibrations would also be present.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 110. Fragmentation patterns would likely involve the loss of the cyano group and fragmentation of the pyrrolidine ring. libretexts.orgyoutube.commiamioh.edu
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the functional groups present: the tertiary amine of the pyrrolidine ring and the nitrile group.
Reactivity of the Pyrrolidine Ring
The nitrogen atom in the 1-methylpyrrolidine (B122478) ring is a tertiary amine, making it basic and nucleophilic. It can react with acids to form salts and with electrophiles. The ring itself is generally stable but can undergo ring-opening reactions under harsh conditions.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations: chemistrysteps.comlibretexts.orgopenstax.orglibretexts.org
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (1-methylpyrrolidine-3-carboxylic acid) or a carboxylate salt, respectively. This reaction proceeds through an amide intermediate. openstax.orglibretexts.org
Reduction: The nitrile group can be reduced to a primary amine (1-methyl-3-(aminomethyl)pyrrolidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Reaction with Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.
Applications in Research
While specific, large-scale applications of this compound are not widely documented, its structure makes it a valuable building block in synthetic organic chemistry.
Use as a Synthetic Intermediate
As a bifunctional molecule, this compound can serve as a scaffold for the synthesis of more complex molecules. The pyrrolidine ring provides a defined stereochemical framework, and the nitrile group offers a point for further chemical modification. This makes it a potentially useful starting material in the discovery and development of new chemical entities for various research areas, including medicinal chemistry. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSYYCPALRMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446294 | |
| Record name | 1-methylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-50-6 | |
| Record name | 1-Methyl-3-pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Chemistry Studies of 1 Methylpyrrolidine 3 Carbonitrile
Electronic Structure Calculations
Electronic structure calculations are fundamental to modern chemistry, providing insight into bonding, molecular orbitals, and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of a system.
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy as a functional of its electron density. nih.gov This approach is well-suited for studying the electronic properties of molecules like 1-methylpyrrolidine-3-carbonitrile.
DFT calculations can be used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. For this compound, this would involve finding the minimum energy arrangement of its atoms, considering the puckering of the pyrrolidine (B122466) ring and the orientation of the nitrile group. From a single DFT calculation, numerous electronic properties can be derived. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Furthermore, DFT can map the electrostatic potential (ESP) onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would likely show a negative potential around the nitrogen atom of the nitrile group and the lone pair of the tertiary amine, indicating sites susceptible to electrophilic attack. Conversely, the carbon atom of the nitrile group would be an electrophilic center. nih.gov Studies on other nitrile-containing compounds have successfully used DFT to understand their coordination to metals and their reactivity with biological nucleophiles like cysteine. nih.govresearchgate.net
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| XlogP | 0.1 | Indicates the molecule's hydrophobicity. |
| Monoisotopic Mass | 110.0844 Da | The exact mass of the most abundant isotope. uni.lu |
| Predicted CCS [M+H]⁺ | 119.7 Ų | Predicted collision cross-section for the protonated molecule, relevant for ion mobility mass spectrometry. uni.lu |
This table contains data predicted by computational models, as found in public databases. uni.lu
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental parameters, relying only on fundamental physical constants. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer high accuracy but are computationally expensive. A theoretical study on the parent pyrrolidine molecule used various ab initio methods to thoroughly investigate its conformational preferences, finding that high-level computations were necessary to correctly predict the most stable conformer. acs.org For this compound, such methods could provide benchmark data for its geometry and energy.
Semi-empirical methods offer a faster alternative by simplifying the Hartree-Fock formalism and using parameters derived from experimental data to approximate certain integrals. Methods like AM1 and PM3 are much quicker than ab initio or DFT methods, making them suitable for initial explorations of large systems or conformational landscapes. While their accuracy can be erratic if the molecule is dissimilar to the parameterization set, they are useful for generating initial structures for higher-level optimization.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend beyond static electronic structures to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. These are typically described as "envelope" or "twisted" forms. For substituted pyrrolidines, the substituents heavily influence the conformational preference. nih.gov Computational studies on N-substituted and C4-substituted pyrrolidines have shown that the ring can adopt two primary pucker modes, often denoted as Cγ-exo (down) and Cγ-endo (up). nih.govfrontiersin.org
For this compound, the nitrile group at the C3 position can exist in either a pseudo-axial or a pseudo-equatorial position relative to the ring. Each of these orientations would be associated with a specific ring pucker. A comprehensive conformer search using computational methods would identify all stable low-energy conformers. researchgate.net By calculating the relative energies (often Gibbs free energies) of these conformers, an energy landscape can be constructed, and the equilibrium population of each conformer at a given temperature can be predicted using Boltzmann statistics. researchgate.netresearchgate.net This analysis is crucial as the biological activity and chemical reactivity of a molecule can depend on the shape of its most stable or most reactive conformer.
Table 2: Common Pyrrolidine Ring Puckers
| Pucker Type | Description | Influence on Substituents |
|---|---|---|
| Cγ-endo (Up) | The Cγ atom is puckered on the same side as the nitrogen lone pair or a bulky N-substituent. | Can be favored by certain substitution patterns to minimize steric clash. frontiersin.org |
| Cγ-exo (Down) | The Cγ atom is puckered on the opposite side of the nitrogen lone pair or a bulky N-substituent. | Often preferred to accommodate substituents in a pseudo-equatorial position. nih.gov |
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions. nih.gov In an MD simulation, the movement of every atom in a system (the molecule of interest plus solvent molecules) is calculated over time by solving Newton's equations of motion. nih.gov
This approach can model how solvent molecules, such as water or organic solvents, arrange themselves around the solute. A computational study on pyrrolidine in methanol-acetonitrile mixtures showed that the nucleophilicity of the pyrrolidine nitrogen is significantly reduced in methanol-rich solutions due to strong hydrogen bonding between the solvent and the amine. acs.org A similar effect would be expected for this compound, where solvent molecules can interact with both the tertiary amine nitrogen and the nitrile group. MD simulations can quantify these interactions and predict how they change the molecule's conformational preferences and reactivity. For instance, polar solvents can stabilize more polar conformers or transition states, potentially altering reaction pathways compared to the gas phase. acs.org
Theoretical Predictions of Chemical Reactivity
Computational chemistry provides a framework for predicting and understanding chemical reactivity. By analyzing the electronic structure and energy profiles of reaction pathways, a quantitative picture of a molecule's behavior can be developed.
For this compound, there are two primary reactive sites: the tertiary amine and the nitrile group. The tertiary amine is a nucleophilic and basic center. The nitrile group is an electrophilic "warhead" that can react with nucleophiles. nih.gov
Furthermore, computational studies can model entire reaction mechanisms. A study on the reactivity of various nitriles with cysteine showed that DFT calculations could accurately predict activation energies, which correlated well with experimental reaction rates. nih.govacs.org A similar approach could be used to model the reaction of this compound with various nucleophiles or electrophiles, calculating the energies of reactants, transition states, and products to determine reaction barriers and thermodynamics. This provides invaluable insight into potential synthetic applications or metabolic pathways.
Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, is considered nucleophilic, while the LUMO, the lowest energy empty orbital, is electrophilic. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability.
For this compound, a HOMO-LUMO analysis would involve calculating the energies of these frontier orbitals. Such a study would reveal the molecule's general reactivity profile. The spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack, identifying the most nucleophilic regions of the molecule. Conversely, the distribution of the LUMO would highlight the areas most susceptible to nucleophilic attack. These calculations are typically performed using methods like Density Functional Theory (DFT), which has proven effective for these types of analyses.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | - | Energy difference between LUMO and HOMO, indicating chemical reactivity and kinetic stability. |
Note: The table above is for illustrative purposes only, as specific experimental or theoretical values for this compound are not available in the searched literature.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry provides powerful methods for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction path.
A computational study of reaction pathways for this compound could investigate various transformations, such as its synthesis or subsequent reactions. Using computational methods, researchers can model the step-by-step process of bond breaking and formation. Techniques like the Nudged Elastic Band (NEB) method are employed to find the minimum energy path between a known reactant and product, providing an estimate of the transition state and the activation energy.
The calculation of the transition state geometry and its associated energy barrier (activation energy) is critical for understanding reaction kinetics. A lower activation energy implies a faster reaction rate. These computational studies can also provide insights into whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism.
Computational Insights into Stereoselectivity
Many chemical reactions can produce multiple stereoisomers. Computational chemistry offers a way to predict and understand the origins of stereoselectivity, which is the preference for the formation of one stereoisomer over another. For a molecule like this compound, which contains a stereocenter at the 3-position of the pyrrolidine ring, understanding the factors that control its stereochemistry during synthesis or reaction is crucial.
Computational studies can provide insights into stereoselectivity by comparing the energies of the transition states leading to different stereoisomeric products. The stereoisomer formed via the lower energy transition state will be the major product. By analyzing the geometries and energetic components of these competing transition states, researchers can identify the specific steric or electronic interactions that favor one pathway over the other.
Advanced Analytical Techniques for Characterization and Purity Profiling of 1 Methylpyrrolidine 3 Carbonitrile
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of 1-Methylpyrrolidine-3-carbonitrile. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. For the related compound N-methylpyrrolidine, characteristic absorption bands are observed in the range of 2964-2769 cm⁻¹ corresponding to the C-H stretching vibrations of the CH₂ and CH₃ groups. researchgate.net The presence of the nitrile group (C≡N) in this compound would be expected to show a sharp, characteristic absorption band in the region of 2260-2240 cm⁻¹, a key indicator of its presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: In the ¹H NMR spectrum of the closely related N-methylpyrrolidine, distinct signals corresponding to the different proton environments are observed. chemicalbook.com For this compound, specific chemical shifts and coupling patterns would be expected, allowing for the assignment of each proton in the pyrrolidine (B122466) ring and the methyl group.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
| IR Spectroscopy | Nitrile (C≡N) stretch | ~2260-2240 cm⁻¹ |
| C-H stretch | ~2960-2770 cm⁻¹ | |
| ¹H NMR | Pyrrolidine ring protons | Complex multiplets |
| N-Methyl protons | Singlet | |
| ¹³C NMR | Nitrile carbon | Unique chemical shift |
| Pyrrolidine ring carbons | Distinct signals | |
| N-Methyl carbon | Characteristic signal |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques used.
High-Performance Liquid Chromatography (HPLC) and Advanced Variants
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the analysis of related compounds, reversed-phase HPLC with a C18 column is commonly employed. researchgate.net A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used in a gradient elution mode to achieve optimal separation. researchgate.net
Advanced variants of HPLC, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer faster analysis times and improved resolution. restek.com For the analysis of pyrrolizidine (B1209537) alkaloids, a class of compounds with structural similarities to pyrrolidine derivatives, UHPLC has demonstrated significant advantages. restek.com
Gas Chromatography (GC)
GC is a robust technique for the analysis of volatile compounds. For the determination of N-methylpyrrolidine, a related compound, a simple and rapid GC method has been developed. researchgate.net This method utilizes a capillary column (e.g., HP-1) and a Flame Ionization Detector (FID). researchgate.net The injector and detector temperatures are typically set around 250°C, with the column maintained at a constant temperature, for instance, 100°C. researchgate.net Such a method can be adapted for the purity profiling of this compound, provided it has sufficient volatility and thermal stability.
Mass Spectrometry (MS) for Identification and Detailed Analysis
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structure of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical tool for the unambiguous identification of compounds in complex mixtures.
LC-MS: LC-MS is particularly useful for the analysis of compounds that are not amenable to GC. The development of LC-MS/MS methods for the quantification of structurally related compounds in biological matrices has been reported. researchgate.net These methods often employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. researchgate.net
GC-MS: GC-MS is a standard technique for the identification of volatile and semi-volatile organic compounds. The structure of N-methylpyrrolidine has been confirmed by GC-MS, showing a single peak corresponding to its molecular weight. researchgate.netvjs.ac.vn A GC-MS procedure has also been developed for the separation and identification of N-methylpyrrolidine and its related compounds, N-methyl-Δ³-pyrroline and N-methylpyrrole. core.ac.uk
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
For even greater specificity and structural information, high-resolution mass spectrometry and tandem mass spectrometry are employed.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is invaluable for confirming the identity of this compound and distinguishing it from isobaric interferences.
Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information and is highly specific for quantitative analysis. nih.gov Predicted LC-MS/MS spectra for related compounds like 1-methylpyrrolidine (B122478) are available in databases and can serve as a reference for identifying fragmentation patterns. hmdb.ca The development of tandem mass spectrometry methods has been crucial for applications such as the screening of inborn errors of metabolism by analyzing acylcarnitine profiles. nih.gov
Table 2: Key Analytical Techniques and Their Applications for this compound
| Technique | Application | Key Information Provided |
| HPLC | Separation and Quantification | Retention time, purity assessment |
| GC | Purity Profiling (for volatile impurities) | Retention time, detection of volatile components |
| LC-MS | Identification and Quantification | Molecular weight, retention time, structural information |
| GC-MS | Identification of Volatile Components | Molecular weight, fragmentation pattern |
| HRMS | Elemental Composition Determination | Accurate mass, molecular formula confirmation |
| MS/MS | Structural Elucidation and Quantification | Fragmentation pattern, specific detection |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the compound's identity by providing detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the N-methyl group and the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom. libretexts.orgpressbooks.pub The protons on the carbons adjacent to the nitrogen atom (C2 and C5) would appear at a lower field compared to the protons on C4. The proton at C3, being adjacent to the electron-withdrawing nitrile group, would also be shifted downfield.
Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton. shout.educationwisc.edu The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyrrolidine ring and the N-methyl group will also show distinct signals, with their chemical shifts influenced by their proximity to the nitrogen atom and the nitrile group.
While specific, experimentally derived high-resolution NMR data for this compound is not widely published in publicly accessible literature, a predicted spectrum can be constructed based on the known chemical shifts of similar structures, such as 1-methylpyrrolidine, and the well-established effects of substituents. chemicalbook.comchemicalbook.com
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| N-CH₃ | 2.3 - 2.5 | Singlet | Signal for the methyl group attached to the nitrogen. |
| H-2 | 2.5 - 2.8 | Multiplet | Protons on the carbon adjacent to the nitrogen. |
| H-3 | 2.9 - 3.2 | Multiplet | Proton on the carbon bearing the nitrile group, shifted downfield. |
| H-4 | 2.0 - 2.3 | Multiplet | Protons on the carbon beta to the nitrogen. |
| H-5 | 2.5 - 2.8 | Multiplet | Protons on the carbon adjacent to the nitrogen. |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| N-CH₃ | 40 - 45 | Carbon of the methyl group attached to the nitrogen. |
| C-2 | 55 - 60 | Carbon adjacent to the nitrogen. |
| C-3 | 25 - 30 | Carbon bearing the nitrile group. |
| C-4 | 30 - 35 | Carbon beta to the nitrogen. |
| C-5 | 55 - 60 | Carbon adjacent to the nitrogen. |
| C≡N | 118 - 122 | Carbon of the nitrile group. |
It is crucial to note that these are predicted values, and actual experimental data may vary depending on the solvent and other experimental conditions. sigmaaldrich.com
Methodologies for Impurity Identification and Control
The identification and control of impurities in this compound are critical for ensuring the quality and safety of the final pharmaceutical product. Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful technique for separating and identifying impurities. Different HPLC methods, such as reversed-phase or ion-pair chromatography, can be developed to resolve the main component from its potential impurities.
The synthesis of the pyrrolidine ring and the introduction of the nitrile group are key steps where impurities can be introduced. For instance, the synthesis of pyrrolidines can sometimes lead to the formation of side products like cyclic hydrazones or tetrazines. acs.orgacs.org The synthesis of nitriles, if not carried out under strictly controlled conditions, may result in impurities from unreacted starting materials or from side reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid. libretexts.orgchemguide.co.uk
Potential Impurities in this compound and their Origin
| Potential Impurity | Potential Origin | Analytical Method for Detection |
| 1-Methylpyrrolidine | Incomplete reaction or side reaction during synthesis. | GC-MS, LC-MS |
| 1-Methyl-3-pyrrolidinone | Oxidation of the pyrrolidine ring. | LC-MS, IR |
| 1-Methylpyrrolidine-3-carboxamide | Partial hydrolysis of the nitrile group. | LC-MS, IR, NMR |
| 1-Methylpyrrolidine-3-carboxylic acid | Complete hydrolysis of the nitrile group. | LC-MS, IR, NMR |
| Starting materials (e.g., halo-precursors) | Incomplete reaction. | GC-MS, LC-MS |
| Solvents from synthesis | Residual solvents from the manufacturing process. | GC-HS |
The control of these impurities is achieved through the optimization of synthetic routes, purification of intermediates, and the implementation of robust analytical methods for in-process and final product testing.
Applications and Role in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
While direct, named total syntheses starting from 1-Methylpyrrolidine-3-carbonitrile are not extensively documented in premier literature, its core structure is emblematic of the pyrrolidine (B122466) precursors used to construct complex, biologically active molecules. The synthesis of intricate molecular architectures often relies on a bottom-up approach, using well-defined building blocks to assemble larger, more functional systems. The pyrrolidine fragment is a key component in a wide array of alkaloids and pharmaceuticals. nih.gov
The strategic value of a molecule like this compound lies in the chemical handles it possesses. The nitrile group can be transformed into a variety of other functional groups, including amines (via reduction) or carboxylic acids (via hydrolysis). These transformations unlock pathways to amide bond formation, further alkylation, or the introduction of other pharmacologically relevant moieties. The N-methyl group provides specific steric and electronic properties and can influence the conformational preferences of the pyrrolidine ring, a critical factor in designing molecules that fit precisely into the binding pockets of biological targets like enzymes and receptors. ontosight.ai
Building Block in Heterocyclic Chemistry
The utility of this compound is most pronounced in its role as a foundational element in heterocyclic chemistry, enabling the construction of more elaborate and substituted ring systems.
The pyrrolidine-3-carbonitrile (B51249) framework is a versatile precursor for a range of substituted pyrrolidine derivatives. Research has demonstrated that related structures, such as 4-cyano-pyrrolidin-3-ones, are excellent starting materials for generating novel compounds due to the presence of multiple reactive sites. ekb.eg For instance, studies on 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202) have shown its reactivity with various organophosphorus reagents, including stabilized phosphorus ylides (Wittig reagents) and Wittig-Horner reagents. ekb.eg These reactions effectively convert the ketone group into a variety of substituted alkenes, demonstrating how the core scaffold can be elaborated upon. ekb.eg
This reactivity can be extrapolated to this compound. The nitrile group itself can participate in reactions. For example, it can undergo cycloaddition reactions or be used as a handle to introduce aminomethyl or carboxamide functionalities, as seen in the synthesis of key intermediates for Dipeptidyl Peptidase IV (DPP-IV) inhibitors. beilstein-journals.org The general strategy often involves a [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes to create highly substituted pyrrolidines. enamine.net
Table 1: Examples of Reactions on the Pyrrolidine-3-carbonitrile Scaffold
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | Stabilized Phosphorus Ylides (Wittig Reagents) | 4-Alkylidene-pyrrolidine-3-carbonitriles | ekb.eg |
| 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | Trialkylphosphites | Organophosphorus adducts | ekb.eg |
Chiral pyrrolidines are central to the field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions enantioselectively. nih.gov Proline and its derivatives are the most famous examples, but the demand for novel catalysts with tailored properties has driven the synthesis of a wide range of substituted pyrrolidines. nih.govrsc.org
The this compound structure serves as a potential starting point for such catalysts. Through stereoselective synthesis or resolution, a chiral version of this compound can be obtained. Subsequent chemical modification of the nitrile group—for example, hydrolysis to a carboxylic acid—yields a chiral β-amino acid. Such structures are highly valuable. For instance, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid has been successfully used as an organocatalyst in diastereo- and enantioselective reactions. rsc.org The synthesis of these catalysts often begins with chiral starting materials or employs enantioselective methods to establish the desired stereochemistry. rsc.orgresearchgate.net The pyrrolidine scaffold is crucial as it creates a rigid and well-defined chiral environment essential for inducing stereoselectivity in chemical transformations. nih.gov
Development of Conformationally Constrained Analogs
In drug design, constraining the conformation of a flexible molecule can lock it into its "bioactive" shape, leading to increased potency and selectivity for its target receptor while reducing off-target effects. researchgate.net This is often achieved by incorporating cyclic structures or rigid linkers into the molecule. nih.gov
The rigid five-membered ring of this compound makes it an excellent building block for creating such conformationally constrained analogs. By incorporating this pyrrolidine ring into a larger molecule, such as a peptide or a peptidomimetic, the number of possible conformations the molecule can adopt is significantly reduced. This pre-organization can lower the entropic penalty of binding to a receptor, thereby enhancing binding affinity. nih.gov For example, research into inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3) has shown that replacing flexible amino acid residues with constrained mimics can substantially improve binding affinity. nih.gov The pyrrolidine scaffold of this compound is ideally suited for this role, providing a rigid framework upon which other necessary functional groups can be appended.
Use as Derivatization Reagents in Analytical Chemistry
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, for instance, by improving its volatility for gas chromatography (GC) or enhancing its detectability for mass spectrometry (MS). mdpi.comresearch-solution.com Reagents used for this purpose often contain a reactive group that covalently binds to the analyte and a "tag" that imparts the desired analytical property. gcms.cz
While this compound itself is not typically used directly, its core structure is the basis for highly effective derivatization reagents. A prime example is (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), a novel reagent developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This reagent is synthesized from the 3-aminopyrrolidine (B1265635) core, which can be conceptually derived from this compound via reduction of the nitrile group.
1-DAPAP reacts rapidly with carboxylic acids to form amide derivatives. nih.gov The key features of this reagent are:
A reactive amine: The secondary amine on the pyrrolidine ring allows for easy coupling to carboxylic acids.
A chiral center: The inherent chirality of the reagent allows for the separation of enantiomers of the analyte after derivatization.
A highly responsive tag: The dimethylaminophenylcarbonyl group provides a strong signal in electrospray ionization mass spectrometry (ESI-MS), increasing detection sensitivity by 10- to 1100-fold compared to the underivatized acids. nih.gov
This application underscores the value of the pyrrolidine scaffold as a platform for designing specialized chemical tools for advanced analytical chemistry.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
| (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) |
| L-proline |
| Dipeptidyl Peptidase IV (DPP-IV) |
Environmental Considerations in 1 Methylpyrrolidine 3 Carbonitrile Research
Studies on the Formation and Environmental Fate of Related Nitrogenous Compounds (e.g., Nitrosamines)
The pyrrolidine (B122466) ring within 1-Methylpyrrolidine-3-carbonitrile is a structural feature that warrants consideration for its potential to form N-nitrosamines. N-nitrosamines are a class of compounds that are of significant environmental and health concern due to their carcinogenic properties. nih.gov The formation of N-nitrosamines typically involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrite, under acidic conditions. usp.org
While this compound is a tertiary amine, the potential for nitrosamine (B1359907) formation from related pyrrolidine structures has been a subject of study. For instance, the secondary amine, pyrrolidine, can react with nitrosating agents to form N-nitrosopyrrolidine, a known carcinogen. nih.gov The formation of nitrosamines can occur during water disinfection processes, particularly chloramination, where various amine precursors can react to form these hazardous compounds. acs.org
Although direct studies on the environmental formation of nitrosamines from this compound are not prevalent, the underlying chemistry of related compounds suggests that under specific environmental conditions (e.g., in industrial wastewater streams containing nitrite), the potential for such transformations exists. acs.org The environmental fate of nitrosamines is a concern as they can persist in water and soil, leading to potential contamination.
Table 1: Related Nitrogenous Compounds and Potential for Nitrosamine Formation
| Precursor Compound | Amine Type | Potential to Form Nitrosamines | Relevant Conditions |
|---|---|---|---|
| Pyrrolidine | Secondary | High | Presence of nitrite, acidic pH nih.govusp.org |
| 1-Methylpyrrolidine (B122478) | Tertiary | Possible | Reaction with nitrosating agents acs.org |
Research on Degradation Pathways and Transformation Products
The environmental persistence of a chemical is determined by its susceptibility to degradation. Research into the degradation of compounds structurally similar to this compound provides insights into its likely environmental fate. For instance, studies on the biodegradation of other N-substituted heterocyclic compounds, such as the 1-octyl-3-methylimidazolium cation, show that degradation often initiates with the oxidation of the alkyl chains attached to the nitrogen atom. nih.gov
For this compound, potential degradation pathways could involve:
N-demethylation: The microbial or enzymatic removal of the methyl group from the nitrogen atom, leading to the formation of pyrrolidine-3-carbonitrile (B51249).
Oxidation of the Pyrrolidine Ring: The ring itself could be a site for oxidative cleavage, breaking down the heterocyclic structure into smaller, more readily biodegradable aliphatic compounds.
Hydrolysis of the Nitrile Group: The nitrile group (-CN) could be hydrolyzed to a carboxylic acid or an amide, which would alter the compound's properties and subsequent degradation pathway.
The specific transformation products would depend on the environmental conditions (e.g., aerobic vs. anaerobic) and the types of microorganisms present. The identification of such products is crucial for a complete environmental risk assessment.
Implementation of Green Chemistry Principles in the Synthesis and Handling of this compound
Green chemistry principles aim to reduce the environmental impact of chemical processes. acs.org The synthesis and handling of this compound can be made more sustainable by adhering to these principles.
Key Green Chemistry Principles and Their Application:
Prevention of Waste: Designing synthetic routes that minimize the generation of waste is a primary goal. nih.gov This can be achieved through high-yield reactions and the use of catalytic processes.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives. instituteofsustainabilitystudies.comskpharmteco.com Research on the green synthesis of the related compound N-methylpyrrolidine has demonstrated the successful use of water as a solvent, which is inexpensive and environmentally benign. vjs.ac.vn
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. instituteofsustainabilitystudies.com In the green synthesis of N-methylpyrrolidine, potassium carbonate was used as an inexpensive and environmentally friendly catalyst. vjs.ac.vn
Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. nih.gov
Table 2: Application of Green Chemistry Principles to Pyrrolidine Derivative Synthesis
| Green Chemistry Principle | Conventional Approach | Green Alternative | Reference |
|---|---|---|---|
| Solvent Use | Use of volatile organic solvents (e.g., toluene) google.com | Use of water or other green solvents. vjs.ac.vn | vjs.ac.vn |
| Catalyst | Use of stoichiometric reagents or heavy metal catalysts. vjs.ac.vn | Use of recyclable, non-toxic catalysts (e.g., K2CO3). vjs.ac.vn | vjs.ac.vn |
| Energy Efficiency | High-temperature and high-pressure reactions. vjs.ac.vn | Reactions at moderate temperatures and ambient pressure. vjs.ac.vn | vjs.ac.vn |
By implementing these green chemistry principles, the environmental footprint associated with the production and use of this compound can be significantly reduced.
Future Research Directions
Emerging Synthetic Methodologies for 1-Methylpyrrolidine-3-carbonitrile
Future synthetic strategies are expected to move beyond traditional methods to embrace more efficient, atom-economical, and environmentally benign processes. Key areas of development include:
C-H Functionalization: Direct functionalization of the pyrrolidine (B122466) ring's C-H bonds represents a powerful strategy for creating derivatives. researchgate.netnih.gov Research into regioselective and stereoselective C-H amination or alkylation could provide novel pathways to substituted this compound analogues, bypassing the need for pre-functionalized starting materials. acs.orgnih.gov Iron-catalyzed C-H amination of aliphatic azides, for instance, has shown promise for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov
Photoredox and Electrocatalysis: The use of visible light photoredox catalysis is an emerging area for constructing and functionalizing pyrrolidine rings under mild conditions. nih.govnih.gov Future work could adapt photoredox-mediated [3+2] cycloaddition reactions or C-N bond cleavage strategies to assemble or modify the 1-methylpyrrolidine (B122478) core. nih.govresearchgate.net These methods offer unique reactivity pathways, such as enabling cycloadditions with a broader range of substrates or facilitating skeletal remodeling of the pyrrolidine ring. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving unstable intermediates or requiring precise temperature management. rsc.orgdurham.ac.uk Developing a continuous flow process for the synthesis of this compound could lead to higher throughput, improved yields, and safer handling of reagents, making the compound more accessible for large-scale applications. bohrium.comresearchgate.net
"Borrowing Hydrogen" Methodology: This atom-efficient catalytic approach uses alcohols as alkylating agents, releasing only water as a byproduct. Iridium-catalyzed borrowing hydrogen reactions have been successfully used to synthesize functionalized pyrrolidines from diols and amines. acs.org Applying this methodology could provide a green and efficient route to this compound and its derivatives.
Advanced Stereochemical Control in Synthesis
The carbon atom at the 3-position of this compound is a stereocenter. Controlling its absolute configuration is crucial, as different stereoisomers can exhibit vastly different biological activities. nih.govresearchgate.net Future research will focus on refining asymmetric synthetic methods to achieve high levels of stereocontrol.
Asymmetric Organocatalysis: Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are highly effective in promoting enantioselective transformations. mdpi.comunibo.it Future efforts will likely focus on designing novel organocatalysts specifically tailored for the synthesis of chiral 3-substituted pyrrolidines. rsc.orgnih.gov For example, cinchona-alkaloid derived catalysts have been used to create highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org
Catalytic Asymmetric [3+2] Cycloaddition: This reaction is one of the most powerful methods for constructing the pyrrolidine ring with high stereochemical control. Research will continue to explore new chiral ligands and metal catalysts to improve the enantioselectivity and diastereoselectivity of cycloaddition reactions involving azomethine ylides to produce highly functionalized, enantiopure pyrrolidines.
Biocatalysis: The use of enzymes for synthetic transformations offers unparalleled stereoselectivity under mild conditions. Engineered enzymes, such as variants of cytochrome P450, have been developed for intramolecular C-H amination to construct chiral pyrrolidines. acs.org Future work could involve developing specific biocatalysts for the enantioselective synthesis of (R)- or (S)-1-Methylpyrrolidine-3-carbonitrile.
Novel Applications in Material Science and Catalysis
While traditionally explored for its pharmaceutical potential, the structural features of this compound suggest promising applications in material science and catalysis.
Polymer Science: The nitrile functional group is a versatile precursor in polymer chemistry. epa.gov It can be modified through various reactions, including hydrolysis, reduction, or cycloaddition, to incorporate new functionalities into polymer chains. researchgate.net this compound could be investigated as a monomer or a modifying agent for creating specialty polymers, such as polyacrylonitrile-based materials with tailored properties for membranes or fibers. researchgate.netslideshare.net
Ionic Liquids: The N-methylpyrrolidinium cation is a common component of ionic liquids (ILs). alfa-chemistry.comionike.com These compounds have applications as electrolytes, solvents, and catalysts. mdpi.comresearchgate.net Future research could explore the synthesis of novel pyrrolidinium-based ILs derived from this compound. The presence of the nitrile group could impart unique physicochemical properties and facilitate further functionalization, leading to task-specific ILs for applications in electrochemistry or catalysis. mdpi.com
Chiral Ligands: The pyrrolidine scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. mdpi.comresearchgate.net The nitrile group in this compound can be chemically transformed into other coordinating groups (e.g., amines, carboxylic acids), providing a handle to synthesize novel chiral P,N or N,N-bidentate ligands. These new ligands could be applied in metal-catalyzed asymmetric reactions, such as hydrogenations or cross-coupling reactions.
Further Development of Computational Models for Reactivity Prediction
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, which can accelerate the discovery of new synthetic routes and applications.
Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations are instrumental in mapping out reaction energy profiles and elucidating complex reaction mechanisms. acs.org Future studies will likely employ DFT to investigate the transition states of key synthetic steps for this compound, such as cycloaddition or C-H functionalization reactions. nih.govnih.govresearcher.lifeacs.org This insight can guide the rational design of more efficient catalysts and the optimization of reaction conditions.
Machine Learning for Reaction Optimization: Machine learning (ML) is rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes and optimal conditions from large datasets. mit.edubohrium.comnih.gov Models can be trained on extensive reaction databases to predict the best catalyst, solvent, and temperature for a given transformation. semanticscholar.orgacs.org Future work could involve developing a specific ML model for pyrrolidine synthesis, which could be used to predict high-yielding conditions for the synthesis and functionalization of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methylpyrrolidine-3-carbonitrile, and how do reaction conditions influence product purity?
- Methodological Answer : Cyclization and condensation reactions are widely used. For example, cyclization of pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) can yield the target compound. Solvent choice (e.g., polar aprotic vs. protic) and temperature control are critical to minimize side reactions like hydrolysis of the nitrile group . Alternative routes involving malononitrile or cyanothioacetamide as precursors may require catalysts (e.g., sodium methoxide) to enhance regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrrolidine ring substitution pattern and nitrile group presence. Infrared (IR) spectroscopy identifies the C≡N stretch (~2200 cm⁻¹). X-ray crystallography, as demonstrated in structurally related pyridine-3-carbonitriles, resolves stereochemical ambiguities and validates bond angles .
Q. How does the cyano group in this compound influence its chemical reactivity?
- Methodological Answer : The nitrile group participates in hydrolysis under acidic or basic conditions to form carboxylic acids (e.g., pyridine-3-carboxylic acid derivatives at 250°C in autoclaves). However, decarboxylation may occur if the carboxyl group is adjacent to electron-withdrawing substituents. Kinetic studies using HPLC or mass spectrometry can track reaction progress and intermediate formation .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer : Solvent-free conditions or microwave-assisted synthesis may reduce reaction time and improve efficiency. For example, anhydrous potassium fluoride in sulfolane has been used to enhance fluorination in trifluoromethylpyridine-3-carbonitriles, suggesting similar approaches for regioselective substitutions . Design of Experiments (DoE) can model variables like temperature, solvent polarity, and catalyst loading to maximize yield .
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidine-carbonitrile derivatives?
- Methodological Answer : Discrepancies in antidiabetic or antitumor activity may arise from assay conditions (e.g., cell line specificity) or impurities. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, antimycobacterial activity in related compounds was confirmed via MIC (Minimum Inhibitory Concentration) assays against Mycobacterium tuberculosis H37Rv, with purity verified by LC-MS .
Q. What computational models predict the physicochemical properties of this compound for drug design?
- Methodological Answer : Crippen and McGowan methods calculate partition coefficients (logP) and molar volumes to assess bioavailability. Molecular dynamics simulations can model interactions with biological targets (e.g., enzymes or receptors). For example, retention indices (rinpol) and McGowan’s characteristic volume (mcvol) correlate with chromatographic behavior and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
